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Xenopsin

Cat. No.: B549565
M. Wt: 980.2 g/mol
InChI Key: VVZLRNZUCNGJQY-KITDWFFGSA-N
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Description

Context within Opsin Superfamily Classification

The opsin superfamily is broadly classified into several major groups, including the well-studied ciliary opsins (c-opsins) and rhabdomeric opsins (r-opsins), which are historically associated with distinct photoreceptor cell morphologies (ciliary and microvillar, respectively). udel.eduwikipedia.orgnih.gov Xenopsin is recognized as a distinct subtype of opsin, forming a clade separate from both c-opsins and r-opsins in phylogenetic analyses. udel.eductdbase.orgsigmaaldrich.comguidetopharmacology.orgunil.chxenbase.orgeasychem.orgproteomicsdb.orglipidmaps.orguni.lusnu.ac.kruniprot.orgreactome.org While originally suggested to be a c-opsin, phylogenetic evidence consistently places xenopsins in their own group, often found as a sister group to cnidopsins, which are present in Cnidaria. unil.chxenbase.orglipidmaps.orguni.lusnu.ac.krreactome.org This phylogenetic position suggests that xenopsins were present before the evolutionary split between Cnidaria and Bilateria. unil.ch

The classification of opsins is complex and can be based on various factors, including sequence similarity, cell type localization, signal transduction mechanisms, and evolutionary history. frontiersin.org Xenopsins, along with nessopsins and tetraopsins, represent some of the distinct clades identified within the animal opsin family beyond the classical c-opsins and r-opsins. udel.edu

Here is a simplified overview of major opsin groups based on phylogenetic classification:

Opsin GroupAssociated Photoreceptor Type (Often)Typical G Protein Coupling (Often)Taxonomic Distribution (Key Examples)
Ciliary OpsinsCiliaryGαi/tVertebrates, Cnidarians, some Protostomes (Annelids) udel.eduwikipedia.orgctdbase.orgnih.govproteomicsdb.org
Rhabdomeric OpsinsMicrovillarGαqProtostomes (Arthropods, Mollusks, Annelids), Vertebrate Melanopsin udel.eduwikipedia.orgnih.gov
XenopsinsCiliary, MixedGαiLophotrochozoa (Mollusks, Brachiopods, Flatworms, Annelids, Rotifers), Cnidaria (as cnidopins) udel.eduwikidata.orgctdbase.orgsigmaaldrich.comguidetopharmacology.orgunil.chxenbase.orgproteomicsdb.orglipidmaps.orguni.lusnu.ac.kruniprot.orgnus.edu.sg
CnidopsinsVariedGαs, GαiCnidaria unil.chlipidmaps.orgsnu.ac.krnus.edu.sg
MelanopsinsRhabdomeric (in vertebrates)Gαq, GαiVertebrates, some Invertebrates udel.eduwikipedia.org
PeropsinsVaried (e.g., RPE)UnknownBilateria udel.eduuniprot.orgwikipedia.org
NeuropsinsVaried (e.g., neural tissue)GαiBilateria udel.eduuniprot.orgnih.govox.ac.ukebi.ac.uk

(Note: This table provides a general overview; exceptions and complexities exist in opsin classification and function.)

Historical Discoveries and Characterization of this compound

The this compound opsin was first reported in the larval eye of the brachiopod Terebratalia transversa in 2011. unil.chsnu.ac.kr This initial discovery suggested its association with ciliary photoreceptors. unil.chuni.lu Since then, this compound has been identified and characterized in a growing number of protostome invertebrates, including mollusks (Leptochiton asellus), flatworms (Maritigrella crozieri, Dendrocoelum lacteum, Leptoplana tremellaris), annelids (Malacoceros fuliginosus), bryozoans (Tricellaria inopinata), and rotifers. wikidata.orgctdbase.orgsigmaaldrich.comguidetopharmacology.orgunil.chxenbase.orgproteomicsdb.orglipidmaps.orguni.lusnu.ac.kruniprot.orgnus.edu.sg

Detailed research has provided insights into the cellular localization and functional properties of this compound. In species like Tricellaria inopinata, this compound is expressed in ciliary eye photoreceptor cells and has been shown to enter cilia, likely triggering phototaxis. ctdbase.orgproteomicsdb.org Studies in the flatworm Maritigrella crozieri found this compound expressed in ciliary cells of larval eyes and in unusual extraocular ciliary cells (phaosomes) in adults. wikidata.orguni.luuniprot.org Functional assays in human cells expressing Maritigrella crozieri this compound demonstrated that it can drive phototransduction primarily by coupling to Gαi, highlighting similarities with c-opsins in signaling. wikidata.orguni.luuniprot.orguniprot.org this compound proteins possess key structural features characteristic of opsins, including seven transmembrane domains and a conserved lysine (B10760008) residue in the seventh transmembrane domain for chromophore binding. wikipedia.orglipidmaps.orguniprot.org Conserved motifs like the NPXXY motif, important for G protein activation, and the NKQ tripeptide motif, associated with Gαi and cGMP-based signaling, have also been identified in this compound sequences. guidetopharmacology.orglipidmaps.orguniprot.org

Research findings on this compound expression and localization in various species are summarized below:

SpeciesLife Stage/TissuePhotoreceptor Type(s) InvolvedCo-expressed Opsin(s)Localization within CellKey FindingsSource(s)
Terebratalia transversaLarval eyeCiliaryNot specifiedNot specifiedFirst reported expression in larval eye. unil.chsnu.ac.kr
Leptochiton asellusLarval eyesMixed (Ciliary and Microvillar)R-opsinCilia (suggested)Co-expressed with r-opsin in cells with both cilia and microvilli. sigmaaldrich.comguidetopharmacology.orgunil.chxenbase.orglipidmaps.orguni.luuniprot.orgnus.edu.sguniprot.orguma.es
Maritigrella crozieriLarval eyes, Adult extraocular cells (phaosomes)CiliaryR-opsin (larva)CiliaExpressed in ciliary cells of larval eyes and adult phaosomes; couples to Gαi. wikidata.orgctdbase.orgproteomicsdb.orguni.luuniprot.orgnus.edu.sguniprot.org
Malacoceros fuliginosusLarval eyesCiliary, Mixed (suggested)R-opsin, C-opsinCilia (suggested)Co-expressed with r-opsin and c-opsin; first organism known to have both this compound and c-opsin. ctdbase.orgunil.chproteomicsdb.org
Tricellaria inopinataLarval eyesCiliaryNot specifiedCiliaExpressed in ciliary eye PRCs; enters cilia and likely triggers phototaxis. ctdbase.orgunil.chproteomicsdb.org
Flatworm speciesEyes, Extraocular cellsCiliaryR-opsin (some cases)CiliaWidespread in flatworms; some species have this compound but not c-opsin. unil.chuni.luuniprot.orguniprot.org

Academic Significance in Photoreceptor and Eye Evolution Studies

The discovery and characterization of this compound have significantly impacted the understanding of photoreceptor and eye evolution, particularly in protostomes. wikidata.orgctdbase.orgsigmaaldrich.comguidetopharmacology.org The traditional view often dichotomized bilaterian photoreceptors into ciliary (c-opsin based) and rhabdomeric (r-opsin based) types, each with distinct molecular mechanisms and evolutionary origins. However, the presence of this compound, particularly its co-expression with r-opsins in photoreceptor cells bearing both cilia and microvilli in species like Leptochiton asellus and Malacoceros fuliginosus, challenges this strict dichotomy. ctdbase.orgsigmaaldrich.comguidetopharmacology.orgunil.chxenbase.orgproteomicsdb.orglipidmaps.orguni.luuniprot.orgnus.edu.sguniprot.orguma.es This co-expression suggests a greater plasticity in photoreceptor cell types and their molecular composition than previously anticipated. ctdbase.orgsigmaaldrich.comxenbase.orgeasychem.orglipidmaps.org

This compound's widespread occurrence in various protostome lineages (Lophotrochozoa) suggests it plays an important role in their light perception. ctdbase.orgguidetopharmacology.orgproteomicsdb.orgsnu.ac.krnus.edu.sg Its apparent absence outside of Lophotrochozoa and Cnidaria implies frequent gene loss throughout animal evolution. unil.chxenbase.orgnus.edu.sg The observation that xenopsins and c-opsins are often mutually exclusively distributed across the animal kingdom, with Malacoceros fuliginosus being a notable exception, further contributes to the complexity of understanding opsin evolutionary history. ctdbase.orgproteomicsdb.orguni.lu

Research on this compound provides new perspectives on several key aspects of photoreceptor and eye evolution:

Plasticity of Photoreceptor Cells: The existence of "mixed" photoreceptor cells expressing both this compound and r-opsin suggests that the cellular machinery for both ciliary and microvillar phototransduction can co-exist and may have been present in ancestral photoreceptor types. sigmaaldrich.comxenbase.orgeasychem.orglipidmaps.org

Evolutionary Origins of Ciliary Photoreceptors: The distinct evolutionary origin of xenopsins from c-opsins, despite functional similarities (like Gαi coupling and ciliary localization), raises questions about the independent evolution of ciliary photoreceptor structures in different animal lineages. ctdbase.orgsigmaaldrich.comguidetopharmacology.orglipidmaps.orguni.lu

Role in Protostome Eyes: this compound appears to be a significant visual pigment in many protostome eyes, suggesting that the diversity of opsins and photoreceptor types in these animals is greater than historically recognized, which was often heavily influenced by studies on arthropods that seem to have lost xenopsins secondarily. ctdbase.orgproteomicsdb.org

Further research into the molecular mechanisms, precise localization, and functional interactions of this compound in various organisms is crucial for a comprehensive understanding of the evolution and diversification of light detection systems in animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H73N13O10 B549565 Xenopsin

Properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H73N13O10/c1-5-27(4)39(44(67)58-35(46(69)70)22-26(2)3)59-42(65)34(23-28-24-52-30-13-7-6-12-29(28)30)57-43(66)36-16-11-21-60(36)45(68)33(15-10-20-51-47(49)50)56-41(64)31(14-8-9-19-48)55-38(62)25-53-40(63)32-17-18-37(61)54-32/h6-7,12-13,24,26-27,31-36,39,52H,5,8-11,14-23,25,48H2,1-4H3,(H,53,63)(H,54,61)(H,55,62)(H,56,64)(H,57,66)(H,58,67)(H,59,65)(H,69,70)(H4,49,50,51)/t27-,31-,32-,33-,34-,35-,36-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZLRNZUCNGJQY-KITDWFFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@@H]4CCC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H73N13O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

980.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Biology and Genetic Basis of Xenopsin

Xenopsin Gene Structure and Characteristics

This compound genes possess specific structural features that distinguish them from other opsin groups, such as c-opsins. elifesciences.orgnih.gov Analysis of gene structure has provided strong evidence for the distinct evolutionary origin of xenopsins. scienceopen.comnih.gov

Conserved Functional Motifs and Residues

This compound proteins contain conserved functional motifs and residues crucial for their function as photopigments and in signal transduction. A key conserved residue is Lysine (B10760008) 296 (K296), located in the transmembrane domain VII, which is involved in forming a Schiff base with the retinal chromophore for light detection. nih.govnih.govresearchgate.net Another important motif is the NPXXY motif, found at positions 302–306, which plays a role in signal transduction by coupling to G protein-coupled receptors. elifesciences.orgnih.govnih.gov Additionally, a tripeptide motif is present in the fourth cytoplasmic loop. In many xenopsins, this tripeptide is NKQ, similar to the motif found in c-opsins, which is important for specific binding to Gαi/t proteins. nih.govnih.govresearchgate.netelifesciences.org However, this tripeptide pattern can be modified in some this compound sequences, such as in certain flatworm this compound B sequences. nih.gov

Here is a table summarizing the conserved functional motifs and residues in this compound:

Motif/ResidueLocationFunction
Lysine 296 (K296)Transmembrane domain VIIChromophore binding site (Schiff base with retinal)
NPXXYPositions 302–306Signal transduction (G protein coupling)
TripeptideFourth cytoplasmic loopG-protein binding specificity (often NKQ)

Transcriptional Regulation and Gene Expression Patterns

Research has investigated the expression patterns of this compound genes in various protostomes. This compound expression has been reported in the eye photoreceptor cells and extraocular photoreceptor cells in different organisms. elifesciences.org For instance, this compound is expressed in ciliary eye photoreceptor cells in larval Tricellaria inopinata and has been shown to enter cilia and likely trigger phototaxis. elifesciences.orgelifesciences.org In the annelid Malacoceros fuliginosus, this compound is coexpressed with r-opsin in eye photoreceptor cells. elifesciences.org Co-expression of this compound with r-opsin has also been observed in larval eyes of the mollusk Leptochiton asellus, where the photoreceptors possess both microvilli and cilia. scienceopen.comnih.govelifesciences.orgelifesciences.org In the flatworm Maritigrella crozieri, this compound is expressed in ciliary cells of larval eyes and in extraocular cells around the brain in adults. elifesciences.orgnih.gov These extraocular cells contain numerous cilia within an intracellular vacuole called a phaosome. nih.gov The expression of genes involved in ciliary opsin trafficking in cells expressing this compound suggests potential mechanisms for its localization to cilia. elifesciences.org Studies in bivalves have shown that this compound genes can exhibit large gene family expansions and that their expression patterns can be species-specific across development, with notable expression in larval stages and adult eyes and olfactory organs in some cases. researchgate.net

Identification and Classification of this compound Paralogues and Subgroups

Phylogenetic analyses consistently support xenopsins forming a distinct clade separate from c-opsins. scienceopen.comresearchgate.netresearchgate.net The this compound clade is primarily composed of sequences from protostomes. elifesciences.orgnih.gov Within the this compound clade, there is evidence suggesting an early divergence into two main subgroups, referred to as Clade A and Clade B. nih.gov These subgroups contain opsins from various animal groups. nih.govbiorxiv.org For example, several polyclad flatworm species show this compound paralogs distributed across these two subgroups, with some flatworm sequences grouping specifically with Clade A. elifesciences.orgbiorxiv.orgucl.ac.uk The xenopsins are considered a well-supported monophyletic group, with cnidopsins identified as the most closely related clade. biorxiv.orgucl.ac.uk The this compound/cnidopsin group is sister to the tetraopsins and part of a larger clade that includes bathyopsins and canonical c-opsins, although the support for the relationships between these larger groups can be low. biorxiv.orgucl.ac.uk The presence of xenopsins in diverse protostome taxa, including molluscs, annelids, chaetognaths, rotifers, flatworms, and bryozoans, highlights their widespread distribution and potential importance in protostome vision and photoreception. elifesciences.orgscienceopen.comnih.govucl.ac.uk The observation that xenopsins and c-opsins are largely mutually exclusively distributed across the animal kingdom, despite their distinct evolutionary origins, remains an interesting aspect of their biology. elifesciences.orgscienceopen.com

Here is a table summarizing the classification of this compound paralogues and subgroups:

Group/SubgroupCharacteristicsExamples of Organisms/Taxa
This compound CladeDistinct opsin group, primarily found in protostomesMolluscs, Annelids, Chaetognaths, Rotifers, Flatworms, Bryozoans
Clade ASubgroup within the this compound CladeSome polyclad and triclad flatworms (Maritigrella crozieri, Dendrocoelum lacteum, Leptoplana tremellaris), Bryozoan (Bugula neritina), Chaetognath (Pterosagitta draco) elifesciences.orgbiorxiv.orgucl.ac.uk
Clade BSubgroup within the this compound CladeContains opsins from several animal groups nih.gov

Phylogenetic Analysis and Evolutionary Trajectories of Xenopsin

Phylogenetic Relationships within the Opsin Superfamily

Phylogenetic analyses consistently demonstrate that xenopsins form a distinct clade within the opsin superfamily. nih.govnih.govresearchgate.netucl.ac.uk This clade is separate from other major opsin groups, including ciliary opsins (c-opsins) and rhabdomeric opsins (r-opsins). nih.govnih.govelifesciences.orgresearchgate.netucl.ac.uk The placement of xenopsins in phylogenetic trees has been supported by various analytical methods, including maximum-likelihood and Bayesian analyses, utilizing different evolutionary models. nih.gov

Evolutionary Relationship with Cnidops

Phylogenetic studies suggest that xenopsins form a sister group to cnidops, a group of opsins found in cnidarians. nih.govnih.govelifesciences.orgechinobase.org This relationship is supported by some phylogenetic analyses, although the lack of introns in cnidops limits the use of gene structure data for further corroboration of this specific sister-group relationship. nih.govelifesciences.org The close relationship between xenopsins and cnidops suggests a shared evolutionary history before the divergence of bilaterians and cnidarians. researchgate.net

Divergence in Pre-Bilaterian Times

Evolutionary Distribution and Ancestral Employment of this compound

This compound is widely distributed across diverse protostome taxa, indicating its significance in the evolution of photoreception in this lineage. echinobase.orgscienceopen.com

Presence Across Diverse Protostome Taxa (Molluscs, Annelids, Flatworms, Brachiopods, Bryozoans, Chaetognaths, Rotifers)

This compound has been identified in a variety of protostome invertebrates, including molluscs (such as chitons), annelids, flatworms, brachiopods, bryozoans, chaetognaths, and rotifers. elifesciences.orgucl.ac.ukechinobase.orgscienceopen.combiorxiv.orgbiorxiv.org This broad distribution across lophotrochozoan taxa suggests that xenopsins were present in the last common ancestor of Lophotrochozoa. The presence of this compound in the eyes of different protostome groups highlights its important role as a visual pigment in this diverse clade. nih.govelifesciences.org

Here is a table summarizing the reported presence of this compound in various protostome taxa:

TaxonPresence of this compoundSource(s)
MolluscsYes echinobase.orgscienceopen.com
AnnelidsYes nih.govelifesciences.org
FlatwormsYes nih.govelifesciences.orgucl.ac.ukbiorxiv.org
BrachiopodsYes nih.govelifesciences.orgbiorxiv.org
BryozoansYes nih.govelifesciences.org
ChaetognathsYes ucl.ac.ukbiorxiv.org
RotifersYes biorxiv.org

Occurrences of Co-expression with Rhabdomeric Opsins and Ciliary Opsins

Interestingly, this compound has been observed to be co-expressed with both rhabdomeric opsins and, in at least one instance, with ciliary opsins in photoreceptor cells. nih.govelifesciences.orgechinobase.orgelifesciences.orgscienceopen.combiorxiv.org Unprecedented cellular co-expression of this compound and rhabdomeric opsin has been reported in the larval eyes of a mollusc (chiton) and an annelid. nih.govnih.govechinobase.orgelifesciences.orgscienceopen.comresearchgate.netelifesciences.org These photoreceptors often possess both microvilli and cilia. nih.govechinobase.orgelifesciences.orgscienceopen.comresearchgate.net While xenopsins and c-opsins were initially thought to be mutually exclusive in their distribution across animals, the discovery of an organism (the annelid Malacoceros fuliginosus) having both this compound and c-opsin challenges this notion and further supports their distinct evolutionary origins. nih.govelifesciences.org The co-expression of this compound with different opsin types in photoreceptor cells with mixed morphology suggests a potential plasticity in the molecular organization and function of these cells throughout evolution. echinobase.orgelifesciences.orgscienceopen.comresearchgate.net

Hypotheses on Lineage-Specific Opsin Gene Gain and Loss

The observed taxonomic distribution of xenopsins, being present in some protostome lineages but absent in others (including vertebrates and arthropods), strongly supports the hypothesis of frequent opsin gene loss during animal evolution. nih.govresearchgate.netelifesciences.orgnih.govresearchgate.netelifesciences.orgechinobase.org This pattern of loss, alongside potential lineage-specific gains or duplications, has likely played a significant role in shaping the diversity, organization, and function of photoreceptor cells and eyes in bilaterian animals. nih.govresearchgate.netelifesciences.orgelifesciences.orgechinobase.org

In mollusks, for instance, extensive opsin family expansion and contraction have been observed, with xenopsins showing particular proneness to duplication events in certain lineages like bivalves and vestigastropods. nih.govresearchgate.net This contrasts with other opsin types, such as retinochrome, which rarely duplicate. nih.gov The fluctuating opsin repertoire across different mollusk lineages, including the loss of major opsin types in cephalopods, highlights the impact of gene loss and gain dynamics on the evolution of light sensing. nih.govresearchgate.net

This compound's Role in Photoreceptor Cell Evolution

This compound's discovery and characterization have provided new insights into the evolution of photoreceptor cells. researchgate.netnih.govelifesciences.orgnih.govscienceopen.com While traditionally photoreceptor cells in bilaterians have been broadly classified into ciliary (c-opsin-based) and rhabdomeric (r-opsin-based) types, the presence and expression patterns of this compound challenge this strict dichotomy. nih.govresearchgate.netnih.gov

Impact on the Ciliary vs. Rhabdomeric Photoreceptor Dichotomy

The traditional view posits that vertebrate eyes primarily utilize ciliary photoreceptors (rods and cones) with c-opsins, while invertebrate eyes mainly employ rhabdomeric photoreceptors with r-opsins. elifesciences.orgelifesciences.org However, the finding that this compound, which shares functional similarities with c-opsins and localizes to cilia, can be co-expressed with r-opsins in photoreceptor cells possessing both microvilli and cilia structures in organisms like the larval chiton and the annelid Malacoceros fuliginosus, blurs this distinction. nih.govresearchgate.netelifesciences.orgnih.govelifesciences.orgelifesciences.orgnih.gov This co-expression within a single cell suggests a greater complexity in the molecular processes of light detection than previously assumed and indicates that the simple ciliary/rhabdomeric classification may be an oversimplification. nih.govelifesciences.org

Proposed Evolutionary Linkages between Ciliary and Microvillar Photoreceptor Cells

The co-expression of this compound (associated with ciliary structures) and r-opsin (associated with microvillar structures) in the same photoreceptor cell in some protostomes suggests a potential evolutionary link between ciliary and microvillar photoreceptor cell types. researchgate.netelifesciences.orgnih.gov One hypothesis proposes that the eyes of the bilaterian ancestor may have employed a highly plastic photoreceptor cell type with a mixed rhabdomeric/ciliary organization, expressing both r-opsin and this compound. nih.govresearchgate.netechinobase.org Under this scenario, the distribution of photoreceptor cell types in modern bilaterians would largely be a result of lineage-specific loss of either this compound or c-opsin. nih.govechinobase.org

Alternatively, it is proposed that during protostome eye evolution, formerly microvillar photoreceptor cells might have transformed into mixed microvillar/ciliary cells co-expressing r-opsin and this compound. elifesciences.org This observed cellular co-expression in different lophotrochozoan subgroups supports the idea of an evolutionary connection between these two photoreceptor types. elifesciences.orgnih.gov

Implications for Eye Evolution and Cellular Plasticity in Animals

The presence and expression patterns of this compound have significant implications for understanding the evolution and diversification of animal eyes and the plasticity of cell types. elifesciences.orgnih.govscienceopen.com The finding that this compound is present in eyes of different designs suggests a common origin and initial utilization of this protein in a highly plastic photoreceptor cell type capable of both microvillar and ciliary organization. researchgate.netelifesciences.orgelifesciences.orgechinobase.org

The co-option of different opsin types by eye photoreceptor cells and the frequent gain and loss of photoreceptor cell types in cerebral eyes are suggested to have been important factors in the evolution of bilaterian eyes. The existence of organisms with photoreceptor cells expressing multiple opsin types and exhibiting mixed morphological features highlights the considerable plasticity that cell types can demonstrate throughout evolution. elifesciences.orgnih.govnih.gov Further research into the function and expression of this compound is crucial for a more comprehensive understanding of the evolution, function, and plasticity of animal photoreceptor cells and eyes. nih.govelifesciences.orgnih.gov

Cellular and Subcellular Localization of Xenopsin

Expression within Ocular Photoreceptor Cells

Xenopsin has been detected in the photoreceptor cells of the eyes in several protostome groups, including larval chitons, brachiopods, annelids, and bryozoans. elifesciences.orgnih.gov

A prominent finding regarding this compound's subcellular localization is its association with ciliary structures. In the larval bryozoan Tricellaria inopinata, compelling evidence demonstrates that this compound is transported into the cilia of eye photoreceptor cells. elifesciences.orgnih.govelifesciences.org This specific localization is believed to be instrumental in mediating the larva's phototactic behavior. elifesciences.orgnih.gov Similarly, in the larval brachiopod Terebratalia, this compound expression is observed in eye photoreceptor cells characterized by a ciliary organization, supporting its ciliary targeting. elifesciences.orgnih.govresearchgate.net Further support comes from the flatworm Maritigrella crozieri, where this compound shows co-localization with acetylated tubulin, a marker for cilia, within the cerebral eye photoreceptor cells of larvae. elifesciences.orgucl.ac.ukresearchgate.net

Immunohistochemical analysis in T. inopinata confirms the co-localization of this compound immunoreactivity with acetylated α-tubulin-labeled cilia within the eye invagination. elifesciences.orgnih.gov While the messenger RNA encoding this compound is distributed throughout the cell body (soma) of these photoreceptors, the this compound protein is concentrated within the ciliary bundles extending from the cells. elifesciences.orgnih.gov

Interestingly, this compound has also been found to be co-expressed with rhabdomeric opsins (r-opsins) in photoreceptor cells that exhibit a mixed morphology, possessing both microvilli and cilia. elifesciences.orgelifesciences.orgbiorxiv.orgscienceopen.comelifesciences.orgnih.govnih.govbiorxiv.orgresearchgate.netelifesciences.org This phenomenon has been documented in the larval eyes of the annelid Malacoceros fuliginosus and the larval chiton Leptochiton asellus. elifesciences.orgscienceopen.comnih.govelifesciences.org

In L. asellus, the photoreceptor cells of the larval eyes are characterized by the presence of both microvilli, primarily associated with r-opsin function, and cilia. scienceopen.comnih.govelifesciences.org this compound is co-expressed alongside r-opsin in these bidimensional cells. scienceopen.comnih.govelifesciences.org Although initial attempts to precisely localize this compound protein in L. asellus and M. fuliginosus using antibodies were inconclusive, the presence of prominent ciliary structures in these cells with mixed morphology provides the structural basis for potential this compound targeting to cilia, even in the presence of r-opsin expressing microvilli. elifesciences.orgnih.gov The co-expression of this compound and r-opsin in cells featuring both ciliary and microvillar elements suggests a possible evolutionary link between these distinct photoreceptor architectures in protostomes. elifesciences.orgscienceopen.comnih.govelifesciences.org

Here is a summary of this compound and r-opsin co-expression in selected organisms:

OrganismCell MorphologyThis compound ExpressionRhabdomeric Opsin ExpressionCo-localization
Malacoceros fuliginosus (larva)Mixed (microvilli + cilia)YesYesYes
Leptochiton asellus (larva)Mixed (microvilli + cilia)YesYesYes
Maritigrella crozieri (larva, cerebral eye)CiliaryYesYes (distinct cells)No (in the same cell)

Expression in Extraocular Photoreceptor Systems

Beyond the confines of the eye, this compound expression has also been identified in extraocular photoreceptor systems in certain protostome species. elifesciences.orgnih.govscienceopen.comnih.govelifesciences.org

Mechanisms of this compound Protein Trafficking and Subcellular Targeting

The precise delivery of opsin proteins, including this compound, to their functional locations within photoreceptor cells is a critical process for light perception. As integral membrane proteins, opsins are synthesized and transported within membrane-bound vesicles from the Golgi apparatus to the plasma membrane. elifesciences.orgnih.gov The directed movement of these proteins to specialized membrane domains like cilia or microvilli requires specific active transport mechanisms. elifesciences.org

While the comprehensive mechanisms governing this compound trafficking are still under investigation, existing evidence supports the notion that this compound is capable of entering cilia. elifesciences.orgnih.govelifesciences.org Studies in Leptochiton asellus have identified the presence of proteins that are orthologous to those involved in the ciliary transport of opsins in vertebrate rod and cone photoreceptors, including Arf4, Rab8, FIP3, and RPGR. elifesciences.orgresearchgate.net These proteins represent potential components of the molecular machinery responsible for directing this compound to its ciliary destination. elifesciences.orgresearchgate.net Further research is necessary to fully elucidate the specific protein motifs and transport pathways that govern the subcellular targeting of this compound. elifesciences.org

Molecular Machinery Involved in Ciliary Transport (e.g., Arf4, Rab8, FIP3, RPGR)

The transport of proteins to cilia is a highly regulated process involving specific molecular machinery. In the context of opsins and other ciliary membrane proteins, several key players have been identified, and orthologs of these proteins have been found in organisms where this compound is expressed and localizes to cilia. nih.govelifesciences.orgresearchgate.net

Proteins such as Arf4, Rab8, FIP3, and RPGR have been implicated in the ciliary trafficking of opsins, particularly ciliary opsins in vertebrates. nih.govelifesciences.orgnih.govnih.govdovepress.com Studies in Leptochiton asellus, where this compound is co-expressed with rhabdomeric opsin in photoreceptor cells with both cilia and microvilli, have shown the expression of orthologs of Las-Arf4, Las-rab8, Las-FIP3, and Las-RPGR. nih.govelifesciences.orgresearchgate.net This suggests the potential involvement of these proteins in this compound trafficking to cilia in this organism, similar to their roles in c-opsin transport in vertebrate photoreceptors. nih.govelifesciences.org

The small GTPase Arf4 plays a role in the assembly of a ciliary targeting complex at the trans-Golgi network (TGN). nih.govnih.govresearchgate.net This complex is involved in the selection and packaging of cargo destined for delivery to the cilium. nih.govscilit.comarvojournals.org Arf4 interacts with other proteins like ASAP1 (an Arf GTPase-activating protein) and FIP3 (a Rab11-family-interacting protein) to regulate the budding of transport carriers from the TGN. nih.govnih.govnih.govarvojournals.orgtandfonline.com

Rab8 is another small GTPase crucial for ciliary transport. nih.govdovepress.comnih.gov It associates with vesicles destined for the cilium shortly after they bud from the Golgi. nih.gov Rab8, along with its guanine (B1146940) nucleotide exchange factor (GEF) Rabin8, is involved in the final stages of polarized membrane trafficking at the cilium, including vesicle fusion at the ciliary base. nih.govdovepress.comnih.gov RPGR (retinitis pigmentosa GTPase regulator) is a Rab8 GEF and is mutated in X-linked retinitis pigmentosa, a disease associated with ciliary defects. nih.govdovepress.com

FIP3 is a member of the Rab11-interacting protein family and is a component of the Arf4-based ciliary targeting complex. nih.govtandfonline.comnih.gov It interacts with Rab11 and ASAP1 and may play a role in stimulating the Arf GAP activity of ASAP1, which is important for the dissociation of Arf4 from the membrane after GTP hydrolysis, allowing for the subsequent recruitment of Rab8. nih.govtandfonline.comnih.gov

While the presence of orthologs of these proteins in this compound-expressing cells suggests their potential involvement, the precise mechanisms of how they interact with and transport this compound may differ from those involved in vertebrate c-opsin trafficking, particularly concerning the role of specific protein motifs. nih.govelifesciences.org

Role of Specific Protein Motifs in Ciliary Targeting

Ciliary targeting sequences (CTSs) are specific protein motifs that direct proteins to the cilium. nih.govresearchgate.net These motifs can be diverse in sequence and location within the protein. nih.govresearchgate.net

A well-characterized ciliary targeting motif in vertebrate c-opsins and other ciliary proteins like polycystin-2 (PC2) and the cyclic-nucleotide-gated channel β1 (CNG-β1) is the VxPx motif, typically found at the C-terminus. nih.govscilit.comnih.govresearchgate.net This motif is known to directly bind to the GTPase Arf4, facilitating the assembly of the ciliary targeting complex and the budding of transport vesicles from the TGN. nih.govnih.govscilit.comarvojournals.orgnih.gov

However, studies have indicated that the C-terminal VxPx motif, which is crucial for Arf4-mediated transport of vertebrate c-opsins, is not conserved in xenopsins. nih.govelifesciences.orgscienceopen.com This suggests that if Arf4 is involved in this compound transport, it likely relies on different protein interactions than those mediated by the VxPx motif in vertebrate c-opsins. nih.govelifesciences.org

While the VxPx motif is absent, another motif, the NKQ tripeptide motif, is present in Leptochiton asellus this compound. nih.govelifesciences.org This motif is known to be involved in the Gαi- and cGMP-based signaling of c-opsins and is also found in cnidops, some of which mediate Gαs- and cAMP-based signaling. nih.govelifesciences.org Although primarily linked to signal transduction, it has been speculated that this extended motif might also be relevant for opsin targeting, but this requires further investigation. nih.gov

Another motif, the FR motif, is highly conserved in many opsin types, including c-opsins, xenopsins, and cnidopsins, as well as some r-opsins, Go-opsins, and neuropsins. nih.gov In vertebrate c-opsins, the FR motif is part of a larger NKQFR motif and is involved in G-protein coupling during signal transduction. nih.gov While the FR motif itself is not specifically informative for trafficking due to its widespread presence, its context within a larger motif might be relevant. nih.gov

The diversity of ciliary targeting sequences across different proteins and species suggests that they interact with various components of the transport machinery, and the specific motifs involved in this compound ciliary targeting likely involve interactions distinct from the well-characterized VxPx-mediated pathway in vertebrate c-opsins. nih.govresearchgate.net Further research is needed to fully elucidate the specific protein motifs and their binding partners that govern the ciliary localization of this compound.

Phototransduction Mechanisms and G Protein Coupling of Xenopsin

Light-Dependent G Protein Activation by Xenopsin

This compound, like other opsins, is a G protein-coupled receptor (GPCR) that forms a photopigment by binding to a retinal chromophore. nih.govoup.com Upon light absorption, this compound undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins. wikipedia.org This activation involves the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ subunits and enabling them to regulate downstream effectors. wikipedia.org

Primary Coupling to Gαi Signaling Pathways

Minor Coupling to Gαs Signaling

While the primary coupling of this compound is to Gαi, some studies suggest a minor capacity for this compound to also couple to Gαs or another pertussis toxin-insensitive pathway. elifesciences.orgbiorxiv.orgelifesciences.org In the presence of pertussis toxin, which inhibits the Gαi pathway, a small light-induced increase in cAMP signal has been observed in this compound-expressing cells, hinting at a potential, albeit minor, activation of Gαs. elifesciences.orgelifesciences.org Gαs coupling typically leads to an increase in cAMP levels through the activation of adenylyl cyclase. biorxiv.org

Lack of Gαq Coupling

Research indicates that this compound does not significantly couple to Gαq signaling pathways. biorxiv.orgnih.govoup.com Assays designed to detect Gαq activity, which typically involves the activation of phospholipase C and subsequent increase in intracellular calcium, have shown no significant response in cells expressing this compound upon light stimulation. biorxiv.org This contrasts with the activity of rhabdomeric opsins, which are known to couple to Gαq and mediate phototransduction through the phospholipase C pathway. biorxiv.orgresearchgate.netnih.govoup.com

Summary of this compound G Protein Coupling

G Protein SubunitCoupling StatusObserved Effect on cAMPPertussis Toxin Sensitivity
GαiPrimary CouplingDecreaseSensitive
GαsMinor CouplingIncrease (observed in presence of pertussis toxin)Insensitive
GαqLack of CouplingNo significant changeInsensitive

Downstream Intracellular Signaling Cascades

The activation of G proteins by light-activated this compound triggers intracellular signaling cascades that ultimately lead to a cellular response. biorxiv.orgnih.govelifesciences.orgucl.ac.uk

Regulation of Cyclic Adenosine (B11128) Monophosphate (cAMP) Levels

A key downstream effect of this compound activation, primarily through its coupling to Gαi, is the regulation of intracellular cAMP levels. biorxiv.orgelifesciences.orgucl.ac.uk Gαi activation inhibits adenylyl cyclase, the enzyme responsible for the synthesis of cAMP from ATP. wikipedia.org Therefore, light stimulation of this compound leads to a decrease in intracellular cAMP concentration. elifesciences.orgbiorxiv.orgelifesciences.org This reduction in cAMP can influence the activity of various downstream effectors, including protein kinase A (PKA), which plays a crucial role in many cellular processes. wikipedia.org Studies using the GloSensor cAMP assay have directly measured the light-dependent changes in cAMP levels in cells expressing this compound, showing a clear suppression of cAMP upon illumination. researchgate.net

Data on Light-Induced cAMP Changes Mediated by this compound (Illustrative Data based on research findings)

Opsin ExpressedLight StimulationChange in Intracellular cAMP Level
This compoundBlue LightDecrease
Mock TransfectionBlue LightNo significant change
This compound + ForskolinBlue LightAmplified Decrease
This compound + Pertussis ToxinBlue LightSmall Increase or No Change

Note: This table represents illustrative findings based on the described research and may not reflect precise quantitative data from any single experiment.

Modulation of Intracellular Calcium Dynamics

While this compound primarily signals through Gαi and the modulation of cAMP, there is also evidence suggesting potential, albeit indirect, effects on intracellular calcium dynamics. Gβγ subunits, released upon Gαi activation, can directly activate certain ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs), which can indirectly influence membrane potential and calcium influx. wikipedia.org Although this compound does not directly couple to Gαq, which is typically associated with calcium release via the IP3 pathway, the complex interplay of signaling pathways in photoreceptor cells means that changes in cAMP levels or other downstream events could indirectly impact calcium concentrations. biorxiv.orgdntb.gov.ua Further research is needed to fully elucidate the extent and mechanisms of this compound's influence on intracellular calcium dynamics.

Comparative Photophysiology and Functional Integration

The functional properties of this compound, including its cellular electrophysiological responses, bistability, and expression patterns, highlight its distinct characteristics compared to other opsins and suggest potential roles in integrating sensory information.

Differences in Cellular Electrophysiological Responses Compared to Other Opsins

Bistability and Photoconvertibility Characteristics

A notable characteristic of some xenopsins is their bistability and photoconvertibility. Unlike mono-stable opsins such as vertebrate rhodopsin, which requires interaction with arrestin and subsequent phosphorylation for deactivation, bistable opsins can switch between two stable states upon illumination with different wavelengths of light. researchgate.net Research on xenopsins from species like Limax and Leptochiton asellus has demonstrated this property. researchgate.netresearchgate.net These xenopsins are described as bistable photoconvertible opsins with two stable states. researchgate.netresearchgate.net Photoconversion can be repeatedly induced by irradiation with specific wavelengths, such as blue and orange light. researchgate.netresearchgate.net This bistable nature allows the opsin to remain in an active state until exposure to light of a different wavelength triggers its conversion back to the inactive state, providing a mechanism for sustained signaling or adaptation to different light conditions. researchgate.net

Hypothesized Role in Polymodal Sensory Cells for Stimulus Integration

This compound's expression in diverse photoreceptor cell types and its co-expression with other opsins in some instances have led to hypotheses regarding its role in polymodal sensory cells and stimulus integration. This compound has been found in ciliary photoreceptor cells in the eyes of larval brachiopods and bryozoans, as well as in extraocular and eye ciliary photoreceptor cells in flatworms. nih.govelifesciences.org It is also present in molluscs, annelids, chaetognaths, and rotifers. nih.govelifesciences.org Notably, co-expression of this compound with rhabdomeric opsin has been observed in photoreceptors containing both microvilli and cilia in the larval eyes of mollusks like Leptochiton asellus and annelids. nih.govelifesciences.orgnih.gov The presence of two opsins with distinct G protein coupling preferences (Gαi/Gαs for this compound and Gαq for r-opsin) within the same cell supports the idea that these cells could be polymodal sensory units. nih.govelifesciences.orgelifesciences.org Such cells would be capable of integrating light signals received through two different phototransduction pathways, potentially allowing for more complex responses to light stimuli or even the integration of light information with other sensory inputs. nih.govelifesciences.org this compound's expression in extraocular tissues, including around the brain and in the skin of some species like Xenopus laevis, further suggests potential roles in non-visual photoreception or other physiological processes beyond traditional image-forming vision, contributing to a broader scope of stimulus integration within the organism. elifesciences.orgresearchgate.netnih.govucl.ac.ukbiorxiv.orgfrontiersin.org The co-expression of different opsin species with varying spectral sensitivities and G protein selectivities within a single photoreceptor could enable complex physiological properties, such as shifts in spectral sensitivity depending on light conditions. researchgate.net

Functional Significance of Xenopsin in Organismal Biology

Role in Phototactic Responses

Studies have strongly implicated xenopsin in mediating phototactic behaviors, which are directional movements in response to light. In the larva of the bryozoan Tricellaria inopinata, this compound is suggested to be the primary photoreceptor responsible for light reception that triggers phototactic behavior. nih.govnih.govfishersci.se This function is considered similar to the role of r-opsins in the microvillar eye photoreceptor cells (PRCs) of several other protostomes. nih.govfishersci.se Evidence suggests that this compound localizes to the cilia of eye PRCs in T. inopinata and is likely responsible for initiating the phototactic response in these larvae. nih.govfishersci.se The effectiveness of strong phototactic responses is dependent on the directional detection of light by pigmented eyes, underscoring the importance of photoreceptors like this compound in this process. nih.govfishersci.se

Contributions to Visual System Function and Spectral Sensitivity

This compound functions as a visual pigment within the eyes of various protostome species. nih.govnih.govfishersci.selipidmaps.org It has been found in ciliary eye PRCs and, in some organisms like the annelid Malacoceros fuliginosus and larval chiton, is coexpressed with r-opsin in PRCs that possess both microvilli and cilia. nih.govnih.govfishersci.selipidmaps.orgguidetopharmacology.org This coexpression suggests a more complex picture of photoreceptor cell types and their evolutionary relationships in protostomes than previously understood based solely on the ciliary/rhabdomeric dichotomy. nih.govnih.gov

Biochemical and functional studies have shed light on this compound's signaling mechanisms and spectral properties. This compound shares important functional sequence motifs with ciliary opsins (c-opsins). nih.govnih.govwikipedia.org Heterologous expression studies, such as those involving Maritigrella crozieri this compound, indicate that it primarily signals via the Gαi protein, and potentially to a lesser extent via Gαs, but notably not through the Gαq pathway typically associated with r-opsins. nih.govwikipedia.orgmcw.edu Functional assays in human cells have further demonstrated that Maritigrella crozieri this compound can form a photopigment and couples to Gαi/o in response to light. mcw.edu This suggests that xenopsins, like c-opsins, are associated with ciliary photoreceptors and utilize a similar signaling cascade involving Gαi. guidetopharmacology.org

Regarding spectral sensitivity, studies on Tin-xenopsin suggest it is likely most sensitive to blue light. nih.gov Another study involving the terrestrial slug Limax indicated that this compound exhibited a maximum sensitivity at approximately 475 nm. wikipedia.org The spectral sensitivity of visual pigments, including this compound, is determined by the specific opsin protein sequence and the bound chromophore, such as retinal. nih.gov

Potential Involvement in Circadian Rhythms and Photoentrainment

While the primary focus of this compound research has been on its role in visual systems and phototaxis, its presence in extraocular photoreceptor cells in some organisms hints at potential non-visual functions, which could include involvement in circadian rhythms and photoentrainment. In the flatworm Maritigrella crozieri, this compound is expressed in extraocular ciliary cells located around the brain in adults. mcw.edu These cells, housed within intracellular vacuoles called phaosomes, are considered a novel type of photoreceptor cell. mcw.edu

Advanced Methodologies in Xenopsin Research

Molecular Phylogenetic and Bioinformatic Analyses

Molecular phylogenetic and bioinformatic analyses are fundamental to understanding the evolutionary history and conserved features of Xenopsin. These computational approaches allow researchers to compare this compound sequences across different species and identify key residues and motifs.

Phylogenetic Tree Inference Algorithms (e.g., Maximum Likelihood, Bayesian Analysis)

Phylogenetic tree inference algorithms, such as Maximum Likelihood and Bayesian analysis, are extensively used to determine the evolutionary relationships of this compound relative to other opsin families. Studies have employed these methods to analyze sets of opsin sequences, including newly identified this compound sequences from various organisms like molluscs, bryozoans, flatworms, and chaetognaths. nih.govelifesciences.org Maximum Likelihood analysis, often performed using software like IQ-TREE with models such as LG+F+I+G4 or LG+F+R8, helps infer the most likely evolutionary tree based on sequence data. nih.govelifesciences.org Bayesian analysis, using programs like Phylobayes with models like DS-GTR + G, provides posterior probabilities for phylogenetic trees and branches, offering a measure of confidence in the inferred relationships. nih.govnih.govresearchgate.net These analyses consistently show that xenopsins form a distinct clade separate from ciliary opsins (c-opsins), indicating a distinct evolutionary origin. nih.govelifesciences.orgnih.govelifesciences.orgscienceopen.com The relationship between xenopsins and cnidops has also been investigated using these methods, with some analyses suggesting a sister group relationship. nih.govechinobase.org The robustness of phylogenetic trees is often tested by using different outgroups and evaluating support values such as approximate Bayes test, SH-like approximate likelihood ratio test, and ultrafast bootstrap values. nih.govnih.gov

In Vitro and Heterologous Expression Systems

In vitro and heterologous expression systems are vital for studying the functional properties of this compound outside its native cellular environment. These systems allow for controlled experimentation to assess this compound's ability to form a photopigment and activate signaling pathways.

Functional Assays in Mammalian Cultured Cells (e.g., HEK293 Cells)

Functional assays in mammalian cultured cells, such as Human Embryonic Kidney 293 (HEK293) cells, are commonly used to investigate the phototransduction capabilities and G protein coupling preferences of this compound. researchgate.netelifesciences.orgucl.ac.ukresearchgate.netexlibrisgroup.com By expressing this compound from organisms like the flatworm Maritigrella crozieri in HEK293 cells, researchers can demonstrate that this compound can form a functional photopigment and respond to light. researchgate.netelifesciences.orgucl.ac.ukresearchgate.netexlibrisgroup.com These assays have shown that Maritigrella crozieri this compound primarily couples to the Gαi subunit, indicating its involvement in Gαi-mediated signaling pathways. researchgate.netelifesciences.orgucl.ac.ukresearchgate.netexlibrisgroup.com This provides molecular evidence for the signaling cascade initiated by this compound activation.

Biosensor Applications for G Protein Signaling Monitoring

While the provided text specifically mentions G protein signaling and functional assays, it does not detail the use of specific biosensor applications for monitoring G protein signaling directly in the context of this compound research within the provided snippets. However, given that this compound is shown to couple to G proteins like Gαi in functional assays researchgate.netelifesciences.orgucl.ac.ukresearchgate.netexlibrisgroup.com, techniques involving biosensors that monitor G protein activation or downstream signaling events (e.g., changes in cAMP or IP3 levels) would be applicable methodologies in this field. These biosensors, often genetically encoded fluorescent proteins or FRET-based systems, could provide real-time monitoring of this compound-induced G protein activation in live cells.

In Vivo Expression and Localization Techniques

Investigating this compound's expression pattern and cellular localization in vivo provides crucial context for understanding its physiological role. Various techniques are employed to achieve this.

Techniques such as in situ hybridization and immunohistochemistry are used to determine the spatial distribution of this compound mRNA and protein within tissues and cells of different organisms. researchgate.netnih.govoup.com For example, in situ hybridization has revealed this compound expression in the eyes and extraocular cells of flatworms and molluscs. elifesciences.orgelifesciences.orgelifesciences.orgucl.ac.ukexlibrisgroup.comresearchgate.netmdpi.com Immunohistochemistry using specific antibodies against this compound allows for the visualization of the protein's precise location within cells, such as its presence on ciliary membranes. researchgate.netelifesciences.orgucl.ac.ukresearchgate.netmdpi.com Studies have shown co-localization of this compound with markers for specific cell types, such as its co-expression with r-opsin in photoreceptor cells bearing both microvilli and cilia in species like Leptochiton asellus and Maritigrella crozieri. nih.govelifesciences.orgscienceopen.commdpi.com Furthermore, co-localization studies have investigated the presence of this compound alongside signaling molecules like Gαi in putative photoreceptor cells. elifesciences.org In a different context, immunohistochemical methods have also been used to investigate the co-localization of this compound immunoreactivity with gastrin in gastric antral G-cells in mammals. nih.govoup.com Electron microscopy can provide ultrastructural details of the cells expressing this compound, such as the ciliary structures within phaosomes in flatworms. elifesciences.orgucl.ac.uk

Data Table: Conserved Motifs in this compound and Related Opsin Types

MotifLocation (Relative)FunctionPresence in this compoundPresence in c-opsinsPresence in r-opsins
Lysine (B10760008)TM VIIChromophore BindingYesYesYes
NPXXYTM VIIG-protein InteractionYesYesYes
Tripeptide (e.g., NKQ)Cytosolic Helix VIIIG-protein ActivationYes (variable)YesNo (HPK motif)
VxPxC-terminal (variable)Ciliary Targeting (vertebrates)Yes (some)Yes (vertebrates)No

Table: Organisms Studied for this compound Expression and Localization

OrganismTypeExpression Location(s)Localization Detail(s)
Maritigrella crozieriFlatwormLarval eyes, adult extraocular cellsCiliary cells, phaosomes, ciliary membrane
Leptochiton asellusMolluscLarval eyes (co-expressed with r-opsin)Photoreceptor cells with cilia/microvilli
Malacoceros fuliginosusAnnelidLarval eyes (co-expressed with r-opsin)Cilia
Tricellaria inopinataBryozoanLarval eyesCilia
Mammals (gastric antrum)MammalGastric antral G-cells (immunoreactivity)Co-localization with gastrin

In Situ Hybridization

In situ hybridization (ISH) is a technique used to detect and localize specific messenger RNA (mRNA) sequences within tissue sections or whole mounts. This method is crucial for determining the spatial expression patterns of the gene encoding this compound.

Studies have employed whole-mount in situ hybridization to reveal the expression of Tin-xenopsin in the eye regions of larval Tricellaria inopinata. The signal was notably stronger in the eye regions compared to extraocular cells elifesciences.orgnih.gov. ISH analyses in Leptochiton asellus larvae demonstrated Las-xenopsin expression in the posttrochal eye region, as well as in apical and posterior cells, an expression pattern similar to Las-ropsin nih.govelifesciences.org. Double in situ hybridization confirmed the coexpression of Las-xenopsin and Las-ropsin in all photoreceptor cells (PRCs) of L. asellus nih.govelifesciences.org. In the annelid Malacoceros fuliginosus, RNA in situ hybridization showed specific expression of Mfu-xenopsin in both dorsal and ventral rhabdomeric eyes, but not in the ciliary eyes elifesciences.orgnih.gov. Whole-mount in situ hybridization in Spadella cephaloptera juveniles revealed Sce-xenopsin positive photoreceptor cells located in the lateral regions of the eyes biorxiv.org.

Immunohistochemistry and Immunofluorescence Microscopy

Immunohistochemistry (IHC) and immunofluorescence microscopy are techniques used to detect and localize specific protein targets within tissues or cells using antibodies. These methods are vital for determining the cellular and subcellular distribution of the this compound protein.

Immunohistochemistry has been used to demonstrate the presence of substances related to amphibian this compound in the gastric mucosa of humans and dogs, localizing immunoreactive epithelial cells in the gastric antral mucosa nih.govresearchgate.net. This reaction was specific to this compound and not abolished by other peptides like neurotensin (B549771) nih.govresearchgate.net. Knowing the ultrastructure of eyes allows for the subcellular localization of Tin-xenopsin mRNA and protein by combining fluorescence in situ hybridization (FISH) with immunohistochemistry elifesciences.orgnih.gov. In the flatworm Maritigrella crozieri, Mc-xenopsin was strongly colocalized with acetylated tubulin in adult extraocular ciliary cells nih.gov. The this compound protein was found throughout the cytoplasm of these cells, with strong expression around the base of the cilia nih.gov. Immunocytochemistry has also confirmed the expression of Mc this compound in HEK293 cells researchgate.net.

Electron Microscopy for Ultrastructural Characterization (TEM, SEM)

Electron microscopy, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), provides high-resolution imaging of biological structures, allowing for ultrastructural characterization of cells and tissues expressing this compound. TEM provides information on the internal structure of samples, while SEM provides information on the surface thermofisher.comtechnologynetworks.commeasurlabs.com.

Serial section electron microscopy has been used to gain insights into the fine structure of eyes in organisms expressing this compound, such as Tricellaria inopinata and Malacoceros fuliginosus elifesciences.orgnih.gov. This allows for the analysis of the cellular environment where this compound is expressed, including the structure of photoreceptor cells and the presence of microvilli and cilia elifesciences.orgnih.gov. For example, EM sections showed that the eyes of T. inopinata form epidermal invaginations elifesciences.orgnih.gov. Serial section EM data has been used to create schematic representations of eye structure nih.gov. Electron microscopy has also been used to screen the apical surface of PRCs for cilia researchgate.net.

Data from Electron Microscopy:

OrganismEye Structure Details Observed via EMReference
Tricellaria inopinataEpidermal invaginations, median eye formed by coronal cells and PRCs, lateral eye invagination depth and composition elifesciences.orgnih.gov elifesciences.orgnih.gov
Malacoceros fuliginosus3D electron microscopic data set analyzed for ventral and dorsal eyes, assessment of ciliary and microvillar structures elifesciences.orgnih.gov elifesciences.orgnih.gov
Leptochiton asellusMicrovillar-like vertical extensions, cilia emerging from PRCs (9x2+2 pattern), horizontal microvilli nih.gov nih.gov
Maritigrella crozieriAdult extraocular cells house hundreds of cilia in an intracellular vacuole (phaosome) nih.gov nih.gov

Genomic and Transcriptomic Approaches

Genomic and transcriptomic approaches are essential for identifying this compound genes, analyzing their expression levels, and understanding their evolutionary relationships within the broader opsin family.

RNA Sequencing for Gene Discovery and Expression Profiling

RNA sequencing (RNA-Seq) allows for the comprehensive analysis of the transcriptome, facilitating the discovery of novel genes, including opsins, and the profiling of gene expression levels under different conditions or in different tissues.

RNA-Seq data has been instrumental in pointing to the presence of this compound in organisms like Malacoceros fuliginosus and Tricellaria inopinata elifesciences.orgnih.gov. Screening RNA-Seq data from Leptochiton asellus led to the detection of a sequence with clear opsin characteristics, later identified as a new this compound nih.gov. Publicly available genomic and transcriptomic resources, along with de novo assembled transcriptomes from RNA-Seq data, have been mined to increase the taxon sampling of potential c-opsins and xenopsins in protostomes nih.govresearchgate.net. Transcriptome sequencing suggests the expression of r-opsin and this compound in the shell plate tissue of A. granulata researchgate.net. A transcriptome of Spadella cephaloptera was searched for opsins, revealing copies of this compound and peropsin biorxiv.org. Gene expression analyses using transcriptomic data demonstrated that only this compound is expressed in photoreceptor cells of the developing lateral eyes in S. cephaloptera biorxiv.org.

Comparative Genomics for Opsin Repertoire Analysis

Comparative genomics involves comparing the genomes of different species to identify similarities and differences, providing insights into gene evolution, duplication, and loss. This is particularly useful for analyzing the repertoire of opsin genes across various animal lineages.

Comparative genomics studies have explored the evolution of opsin genes in panarthropods, including the analysis of the opsin repertoire in the tardigrade Hypsibius dujardini elifesciences.orgelifesciences.org. Analysis of molluscan genome assemblies from numerous species has revealed extensive opsin family expansion and contraction, particularly in bivalve xenopsins and gastropod Go-opsins iastate.edu. This highlights the dynamic nature of opsin evolution within mollusks iastate.edu. Comparative analyses of cephalopod genomes have shed light on the molecular basis of their adaptations, including eye evolution researchgate.net. Phylogenetic analyses based on RNA sequence data have been used to distinguish distinct opsin families, including xenopsins elifesciences.org. Gene structure analysis, comparing intron patterns, complements phylogenetic analysis and strongly supports the distinct evolutionary origin of xenopsins and c-opsins nih.govelifesciences.orgelifesciences.org. The this compound clade primarily contains sequences from protostomes nih.gov. Comparative studies suggest that xenopsins have been frequently lost throughout animal evolution elifesciences.org.

Xenopsin As a Bioactive Peptide Historical Context and Distinction from Opsin

Comparative Bioactivity with Neurotensin (B549771) and Related Peptides Xenopsin exhibits structural homology and shares a number of biological properties with mammalian neurotensin, a tridecapeptide found in the central nervous system and gastrointestinal tract.genscript.combiosyn.comencyclopedia.pubBoth this compound and neurotensin are considered members of a peptide family that also includes xenin.researchgate.netThe C-terminal regions of these peptides often show similar amino acid sequences, which are considered essential for their physiological effects.researchgate.netencyclopedia.pub

Comparative studies have investigated the effects of this compound and neurotensin on various biological activities, such as smooth muscle contraction, blood glucose levels, and capillary permeability. scilit.comnih.gov this compound has been shown to modulate gastrointestinal functions and can influence the secretion of hormones like insulin, glucagon, and gastrin, similar to neurotensin. biosyn.com The shared bioactivity and sequence homology suggest that this compound and neurotensin may interact with similar receptors, such as neurotensin receptors. researchgate.netportlandpress.com

Here is a table summarizing some key characteristics of this compound and Neurotensin:

PropertyThis compoundNeurotensin
OriginXenopus laevis skinBovine hypothalamus, CNS, GI tract encyclopedia.pub
Peptide LengthOctapeptide (8 amino acids) genscript.comTridecapeptide (13 amino acids) encyclopedia.pubarxiv.org
Sequence HomologyShares homology with Neurotensin genscript.combiosyn.comShares homology with this compound and Xenin researchgate.netencyclopedia.pub
Biological ActionsModulates GI functions, hormone secretionModulates GI motility, hormone secretion encyclopedia.pub
Related PeptidesXenin researchgate.netXenin, Contulakin, LANT-6, Neuromedin encyclopedia.pub

Future Directions and Open Questions in Xenopsin Research

Comprehensive Functional Characterization Across Diverse Taxa

Although xenopsin has been identified in several protostome invertebrates, including mollusks, brachiopods, rotifers, flatworms, and annelids, its functional characteristics across this diverse range of taxa are not yet fully understood. Research has shown this compound expression in both purely ciliary photoreceptor cells and in cells bearing both microvilli and cilia nih.govechinobase.orgelifesciences.org. For instance, it is expressed in ciliary eye photoreceptors of larval brachiopods and bryozoans, and in extraocular and eye ciliary photoreceptors in flatworms elifesciences.org. Co-expression with r-opsin has been observed in larval chitons and annelids in microvillar eye photoreceptors that also possess ciliary structures nih.govelifesciences.org. Further studies are needed to functionally characterize this compound in a wider array of species to understand the variations in its role and properties depending on the organism and cell type. This includes determining spectral sensitivity, light-response kinetics, and the specific cellular responses triggered by light activation in different taxa.

Detailed Analysis of Downstream Signaling Specificity and Crosstalk

Elucidation of Complete Molecular Mechanisms for Ciliary Targeting

This compound has been shown to localize to cilia in various organisms elifesciences.orgnih.gov. The molecular mechanisms governing the transport and targeting of this compound to the ciliary membrane are not yet fully elucidated. While the C-terminal VxPx motif, known for cargo binding in vertebrate c-opsin ciliary targeting, is not conserved in xenopsins, orthologs of general players in ciliary targeting, such as Arf4, Rab8, FIP3, RPGR, and MyosinVIIa, have been found to be expressed in photoreceptor cells containing this compound nih.govelifesciences.orgresearchgate.net. Detailed studies are needed to identify the specific motifs or sequences within the this compound protein that are responsible for its ciliary localization and to fully characterize the interaction with the molecular machinery involved in opsin trafficking to cilia in different taxa.

Exploration of Non-Visual Photoreceptive Roles

While this compound is found in eye photoreceptors and is suggested to have a visual function in some species, its presence in extraocular tissues and cells lacking shading pigments suggests potential non-visual photoreceptive roles nih.govelifesciences.orgucl.ac.uk. In the flatworm Maritigrella crozieri, this compound is expressed in extraocular ciliary phaosomes around the brain in adults, which are ciliary cells housed within an intracellular vacuole nih.govelifesciences.org. These cells lack shading pigments and may not be involved in image formation elifesciences.orgucl.ac.uk. The function of these extraocular this compound-expressing cells is unclear, but possibilities include roles in circadian photo-entrainment, depth sensing, or detecting harmful UV radiation, similar to other non-directional photoreceptors ucl.ac.ukfrontiersin.org. Further research is needed to investigate the light sensitivity and functional roles of this compound in these extraocular contexts and to determine if it mediates light-dependent behaviors or physiological processes outside of image-forming vision. There is also growing evidence that opsins can have multimodal, light-independent sensory functions, including chemosensory roles, which could be explored for this compound frontiersin.org.

Refined Evolutionary Models Integrating this compound into Bilaterian Photoreceptor Development

Q & A

Q. What are the structural characteristics of Xenopsin, and how do they influence its functional interactions with mammalian systems?

this compound is an octapeptide (8-amino-acid sequence) first isolated from Xenopus laevis skin. Its sequence shares homology with mammalian neurotensin, particularly in the C-terminal region, which is critical for receptor binding and biological activity . Structural analysis via HPLC and radioimmunoassay confirms its stability in acidic environments, enabling functional studies in gastrointestinal (GI) contexts. The peptide’s high potency in stimulating pancreatic secretion (e.g., bicarbonate and protein in dogs) is attributed to its conserved residues, which facilitate receptor cross-reactivity .

Q. What methodologies are employed to isolate and identify this compound from biological sources?

Isolation typically involves homogenizing Xenopus laevis skin extracts followed by gel filtration chromatography and reverse-phase HPLC. Identification relies on sequence analysis (Edman degradation or mass spectrometry) and immunological confirmation using this compound-specific antibodies in radioimmunoassays. For novel this compound-related peptides (e.g., xenin-25 in humans), comparative sequence alignment and functional assays (e.g., hormone secretion in dog models) validate structural and functional homology .

Q. What are the primary physiological roles of this compound in gastrointestinal modulation?

this compound inhibits tetragastrin-stimulated gastric acid secretion and enhances pancreatic hormone release (e.g., insulin, glucagon) in conscious dogs. Its effects are mediated via neurotensin-like receptor interactions, observed in dose-dependent studies (1.25–160 pmol/kg·min⁻¹). These roles are inferred from in vivo experiments using radioactive microspheres to measure regional blood flow and thermodilution for cardiac output monitoring .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound’s effects on regional blood flow across mammalian models?

Contradictory findings (e.g., increased adrenal/pancreatic blood flow in dogs vs. no change in arterial pressure) may arise from species-specific receptor expression or dosage variances. A robust design would:

  • Use dose-response curves across species (e.g., rodents, canines) with standardized this compound concentrations.
  • Employ dual radiolabeling (e.g., ¹³¹I-xenopsin for receptor mapping and ⁸⁵Sr-microspheres for flow quantification).
  • Control for endogenous neurotensin interference via receptor antagonists (e.g., SR-48692) .

Q. What mechanistic insights explain this compound’s stimulation of exocrine pancreatic secretion, and how can these be validated experimentally?

this compound activates G-protein-coupled receptors (GPCRs) linked to cAMP pathways, enhancing ductal bicarbonate secretion. Mechanistic validation requires:

  • In vitro models: Isolated pancreatic acini treated with this compound and cAMP/PKA inhibitors.
  • In vivo models: Cannulation of pancreatic ducts in conscious dogs to measure secretion volume and composition.
  • Transcriptomic analysis of GPCR expression post-xenopsin exposure .

Q. What methodological challenges arise when investigating this compound-related peptides (e.g., xenin-25) in human gastric mucosa?

Challenges include low endogenous peptide concentrations and cross-reactivity with neurotensin antibodies. Solutions involve:

  • Immunohistochemistry with epitope-specific antibodies validated via knockout tissue controls.
  • LC-MS/MS quantification of xenin-25 in biopsy samples, coupled with pharmacological assays (e.g., receptor binding in transfected HEK293 cells) .

Q. How can researchers analyze food-derived this compound-like peptides, such as those generated during bovine milk digestion?

Gastric pepsin digestion of casein produces immunoreactive this compound-like peptides. Methodology includes:

  • Simulated gastric fluid (SGF) assays with pepsin, followed by HPLC fractionation.
  • Competitive ELISA using this compound antibodies to confirm immunoreactivity.
  • Functional assays (e.g., ileum contraction in murine models) to assess bioactivity .

Q. What statistical approaches are critical for interpreting dose-dependent effects of this compound in hormone secretion studies?

Data should be analyzed using nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. Pairwise comparisons (t-tests) or ANOVA with post-hoc corrections (e.g., Tukey’s test) assess significance across doses. Error bars representing SEM and power analyses (α=0.05, β=0.2) ensure reproducibility .

Methodological Considerations

  • Data Reproducibility : Detailed experimental protocols (e.g., peptide purification steps, animal preparation) must be included in supplementary materials to enable replication .
  • Ethical Compliance : In vivo studies require IACUC approval, with sample sizes justified via power calculations to minimize animal use .
  • Literature Gaps : Prioritize comparative studies across species and tissues to clarify this compound’s evolutionary conservation and therapeutic potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.